4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol
Brand Name: Vulcanchem
CAS No.: 14089-22-6
VCID: VC0133809
InChI: InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1
SMILES: COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O
Molecular Formula: C23H22O2
Molecular Weight: 330.4 g/mol

4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol

CAS No.: 14089-22-6

Reference Standards

VCID: VC0133809

Molecular Formula: C23H22O2

Molecular Weight: 330.4 g/mol

4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol - 14089-22-6

CAS No. 14089-22-6
Product Name 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol
Molecular Formula C23H22O2
Molecular Weight 330.4 g/mol
IUPAC Name 4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol
Standard InChI InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1
Standard InChIKey KUALGQALXWQQPQ-GGAORHGYSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O
SMILES COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O
Canonical SMILES COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O
Synonyms cis-4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydro-1-naphthalenyl)phenol; rel-4-[(1R,2S)-1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl]phenol;
PubChem Compound 25117024
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator